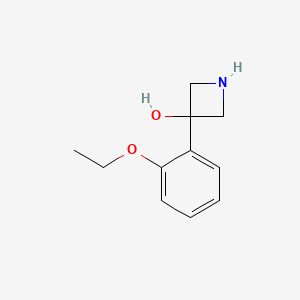
3-(2-Ethoxyphenyl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
the use of microwave-assisted synthesis and other efficient synthetic routes can be scaled up for industrial applications .
化学反応の分析
Types of Reactions
3-(2-Ethoxyphenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the azetidine ring and the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) is commonly used for the oxidative removal of the ethoxyphenyl group.
Reduction: Sodium hydride (NaH) can be used for the reduction of certain functional groups in the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative removal of the ethoxyphenyl group yields N-unsubstituted β-lactams .
科学的研究の応用
3-(2-Ethoxyphenyl)azetidin-3-ol has several scientific research applications:
作用機序
The mechanism of action of 3-(2-Ethoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can result in various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 3-(2-Methoxyphenyl)azetidin-3-ol
- 3-(2-Propoxyphenyl)azetidin-3-ol
- 3-(2-Butoxyphenyl)azetidin-3-ol
Uniqueness
3-(2-Ethoxyphenyl)azetidin-3-ol is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity compared to other similar compounds . The ethoxy group can affect the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
3-(2-ethoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO2/c1-2-14-10-6-4-3-5-9(10)11(13)7-12-8-11/h3-6,12-13H,2,7-8H2,1H3 |
InChIキー |
SBCIAXLKAQRNIH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1C2(CNC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


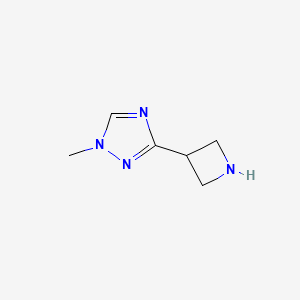
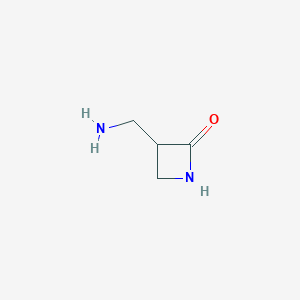
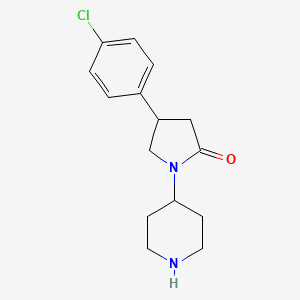
![5-Tert-butyl-4'-ethenyl-4-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11763436.png)

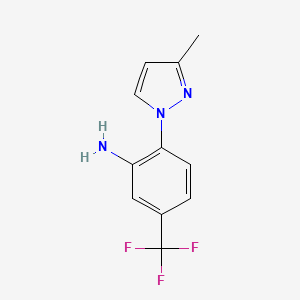
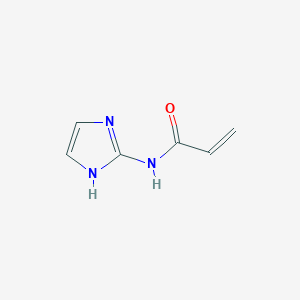
![4-(Chloromethyl)benzo[c][1,2,5]oxadiazole](/img/structure/B11763483.png)

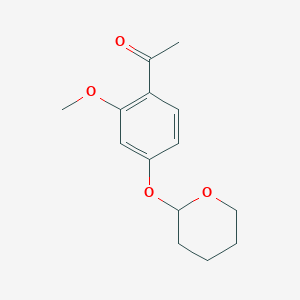
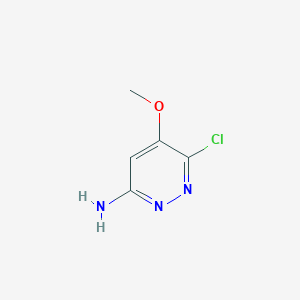
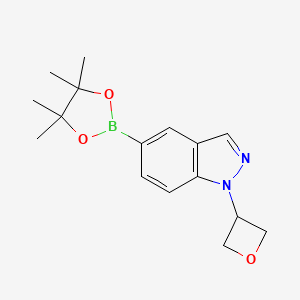
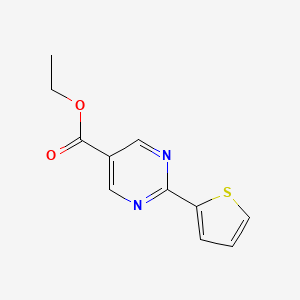
![{Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
